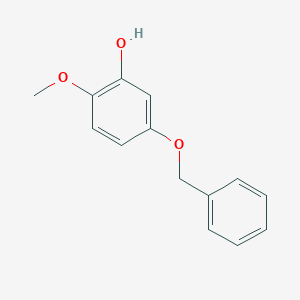

2-甲氧基-5-(苯甲氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

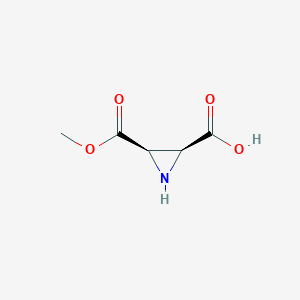

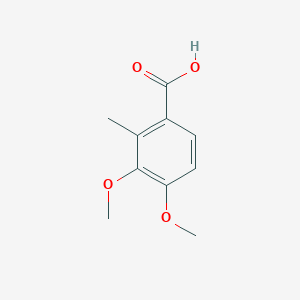

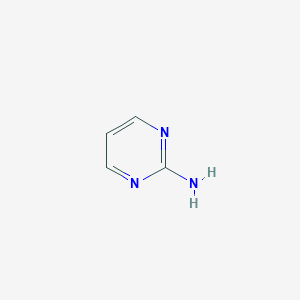

The compound "2-Methoxy-5-(benzyloxy)phenol" is a derivative of methoxyphenol, which is a structural fragment of various antioxidants and biologically active molecules. Methoxyphenols are known for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter .

Synthesis Analysis

The synthesis of related methoxyphenol compounds involves various chemical reactions. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol is synthesized from the reaction of o-vanillin with 2-chlorobenzylamine . Similarly, 1-Benzyl-2-methyl-5-hydroxytryptamine, a compound with a methoxyphenol moiety, is synthesized by cleaving the methyl ether of its methoxytryptamine precursor . Another related synthesis involves the oxidation of a benzylphenol with silver oxide in alcoholic media to form benzylic ethers . Additionally, methoxyphenol derivatives have been synthesized through the Mannich reaction from eugenol .

Molecular Structure Analysis

The molecular structure of methoxyphenol derivatives is characterized using various spectroscopic techniques. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol has been examined crystallographically, showing it crystallizes in the orthorhombic space group . The structure of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was elucidated based on spectroscopic data .

Chemical Reactions Analysis

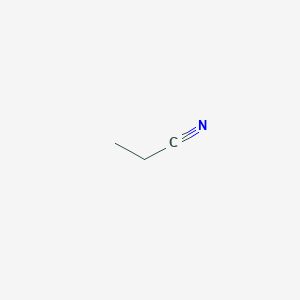

Methoxyphenol derivatives undergo various chemical reactions. The azo-coupling reaction is used to synthesize azo derivatives of methoxyphenols . Schiff base compounds, which contain a carbon-nitrogen double bond, are synthesized from aldehydes or ketones with primary amines, as seen in the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols are influenced by their ability to form hydrogen bonds. Calorimetric data shows that intermolecular hydrogen bond strength in complexes of 2-methoxyphenol with organic bases is less than that for 4-methoxyphenol . The solubility, melting points, and fluorescence characteristics of these compounds vary depending on their structure and substituents . For example, the Schiff base compound synthesized from vanillin and panisidine has a melting point range of 128-130°C and exhibits greenish-gray solid properties .

Relevant Case Studies

Several studies have demonstrated the biological activities of methoxyphenol derivatives. For instance, 1-Benzyl-2-methyl-5-hydroxytryptamine exhibits powerful antiserotonin action . Methoxyphenol derivatives have also shown antimicrobial activities against various bacteria and fungi, with certain substituents like Cl, Br, and NO2 increasing their activity . Additionally, the antioxidant activity of Schiff base compounds derived from methoxyphenols has been tested, with some showing significant activity .

科学研究应用

抗氧化活性和机制

2-甲氧基-5-(苯甲氧基)苯酚可能与具有抗氧化特性的化合物有关。例如,酚酸的抗氧化活性(可能与 2-甲氧基-5-(苯甲氧基)苯酚具有相似的结构)已得到广泛研究。这些活性通常与甲氧基 (-OCH₃) 和酚羟基 (-OH) 基团的存在有关,它们可以增强抗氧化潜力。这些化合物的有效性通过氢原子转移 (HAT)、单电子转移后质子转移 (SET-PT) 和顺序质子损失电子转移 (SPLET) 等机制进行评估(陈等人,2020)。

配体结合选择性

该化合物的结构让人联想到在与某些受体结合时表现出选择性的配体。例如,已经发现酚类化合物对γ-氨基丁酸-A (GABA-A) 受体亚型具有结合选择性,突出了此类分子框架在选择性受体调节剂开发中的潜力(卡林等人,2004)。

热解和自由基形成

甲氧基取代的酚类化合物在热解机理相关研究中也很重要。这些化合物在高温下会发生均裂,从而形成各种自由基物质。这对于理解有机材料的热降解至关重要,特别是那些与木质素及其衍生物相关的材料(金等人,2014)。

环境敏感性和蛋白质试剂

2-甲氧基-5-(苯甲氧基)苯酚等化合物还可以作为环境敏感型蛋白质试剂。这些试剂可以通过表现出响应环境变化的光谱变化,提供对酶-底物相互作用的见解。此类研究有助于我们了解蛋白质动力学和功能(霍顿等人,1965)。

安全和危害

未来方向

Phenol derivatives, including 2-Methoxy-5-(benzyloxy)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

属性

IUPAC Name |

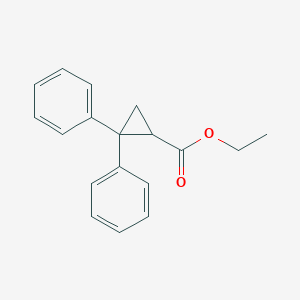

2-methoxy-5-phenylmethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSQJUZBIFCHNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-methoxyphenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。